4-Chloro-3-(4-chlorobenzamido)phenyl 4-chlorobenzoate
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Overview
Description
4-Chloro-3-(4-chlorobenzamido)phenyl 4-chlorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of multiple chlorine atoms and benzamido groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(4-chlorobenzamido)phenyl 4-chlorobenzoate typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction, where a nucleophile replaces a leaving group on an aromatic ring. For example, the reaction of 4-chlorobenzoic acid with 4-chloroaniline under specific conditions can yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(4-chlorobenzamido)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Strong nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Chloro-3-(4-chlorobenzamido)phenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool.
Medicine: Research explores its potential therapeutic applications, including its use as an analgesic.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(4-chlorobenzamido)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenyl 4-chlorobenzoate: This compound has a similar structure but with a trifluoromethyl group instead of a benzamido group.
4-Chloro-3-(4-chlorobenzamido)phenyl 4-methylbenzoate: This compound differs by having a methyl group on the benzoate moiety.
Uniqueness
4-Chloro-3-(4-chlorobenzamido)phenyl 4-chlorobenzoate is unique due to its specific combination of chlorine atoms and benzamido groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H12Cl3NO3 |
---|---|
Molecular Weight |
420.7 g/mol |
IUPAC Name |
[4-chloro-3-[(4-chlorobenzoyl)amino]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C20H12Cl3NO3/c21-14-5-1-12(2-6-14)19(25)24-18-11-16(9-10-17(18)23)27-20(26)13-3-7-15(22)8-4-13/h1-11H,(H,24,25) |
InChI Key |
LSDVHRXBBCRTRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)OC(=O)C3=CC=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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